N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide
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Overview
Description
N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide is a complex organic compound that features a piperidine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide typically involves the reaction of 1-methylpiperidine with naphthalene-1-carboxylic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce various piperidine-based compounds .
Scientific Research Applications
N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, and changes in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-ylidene)acetic acid: Shares the piperidine ring but differs in the attached functional groups.
N-[(1-methylpiperidin-4-ylidene)amino]-2-naphthalen-1-ylacetamide: Similar structure but with different substituents on the naphthalene ring.
Uniqueness
N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide is unique due to its specific combination of the piperidine and naphthalene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22-11-9-14(10-12-22)20-21-18(24)17(23)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8H,9-12H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOKLIOLHGRFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386177 |
Source
|
Record name | N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-86-5 |
Source
|
Record name | N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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